molecular formula C13H12ClN3O6S2 B13929172 6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide

6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide

Cat. No.: B13929172
M. Wt: 405.8 g/mol
InChI Key: YTDNTVWJRKYBME-UHFFFAOYSA-N
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Description

6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide is an organic compound with a complex structure that includes a chloro, methoxy, and sulfamoylphenylsulfonyl group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-chloronicotinic acid with methoxyamine to form 6-chloro-5-methoxy nicotinic acid. This intermediate is then reacted with 2-aminobenzenesulfonamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-sulfamoylphenyl)ethyl benzamide: This compound shares structural similarities but differs in the position of the methoxy and chloro groups.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar functional groups but different core structures.

Uniqueness

6-chloro-5-methoxy-N-(2-sulfamoylphenylsulfonyl)nicotinamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C13H12ClN3O6S2

Molecular Weight

405.8 g/mol

IUPAC Name

6-chloro-5-methoxy-N-(2-sulfamoylphenyl)sulfonylpyridine-3-carboxamide

InChI

InChI=1S/C13H12ClN3O6S2/c1-23-9-6-8(7-16-12(9)14)13(18)17-25(21,22)11-5-3-2-4-10(11)24(15,19)20/h2-7H,1H3,(H,17,18)(H2,15,19,20)

InChI Key

YTDNTVWJRKYBME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N)Cl

Origin of Product

United States

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